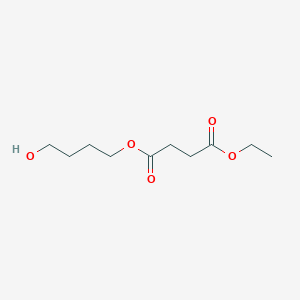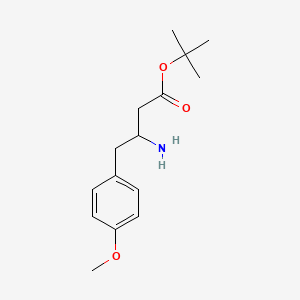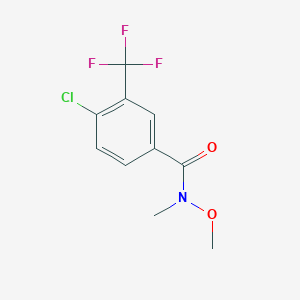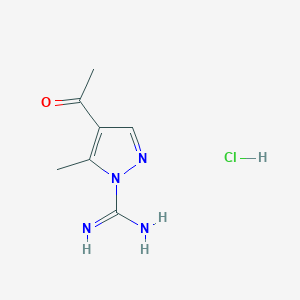
Ethyl (4-Hydroxybutyl) Succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-Hydroxybutyl) Succinate: is an organic compound that belongs to the class of esters It is derived from succinic acid and 4-hydroxybutanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (4-Hydroxybutyl) Succinate can be synthesized through the esterification of succinic acid with 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (4-Hydroxybutyl) Succinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxobutyl succinate.
Reduction: Formation of 4-hydroxybutyl alcohol.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: Ethyl (4-Hydroxybutyl) Succinate is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of polymers and copolymers.
Biology: In biological research, this compound can be used as a substrate in enzymatic reactions to study metabolic pathways involving succinate and 4-hydroxybutanol.
Industry: In the industrial sector, it is used in the production of biodegradable plastics and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of Ethyl (4-Hydroxybutyl) Succinate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as succinate dehydrogenase and 4-hydroxybutyrate dehydrogenase. These enzymes catalyze the conversion of the compound into succinate and 4-hydroxybutyrate, which are further metabolized in the citric acid cycle.
Comparaison Avec Des Composés Similaires
- Butyl Succinate
- Methyl (4-Hydroxybutyl) Succinate
- Ethyl Succinate
Comparison: this compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The hydroxyl group provides additional functionality, making it more versatile in synthetic applications.
Propriétés
Formule moléculaire |
C10H18O5 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-O-ethyl 4-O-(4-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C10H18O5/c1-2-14-9(12)5-6-10(13)15-8-4-3-7-11/h11H,2-8H2,1H3 |
Clé InChI |
GVJFAKFIKHUCHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)

![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)



![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)

![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)

